molecular formula C10H12O4S B1365648 2-(4-(Ethylsulfonyl)phenyl)acetic acid CAS No. 383135-47-5

2-(4-(Ethylsulfonyl)phenyl)acetic acid

Cat. No. B1365648
M. Wt: 228.27 g/mol
InChI Key: FJOLLUNLZJLQMN-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)acetic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation associated with various medical conditions1. It has a molecular formula of C10H12O4S and a molecular weight of 228.27 g/mol1.



Synthesis Analysis

The synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid is not explicitly detailed in the available resources. However, it is commercially available from various suppliers2.



Molecular Structure Analysis

The InChI code for 2-(4-(Ethylsulfonyl)phenyl)acetic acid is 1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)2. This indicates the presence of an ethylsulfonyl group attached to the phenyl ring, and an acetic acid group attached to the phenyl ring2.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(4-(Ethylsulfonyl)phenyl)acetic acid are not provided in the available resources. However, as a sulfone, it may participate in various organic reactions.



Physical And Chemical Properties Analysis

2-(4-(Ethylsulfonyl)phenyl)acetic acid is a pale-yellow to yellow-brown solid2. It has a molecular weight of 228.27 g/mol1. The compound is stored at room temperature and has a purity of 97%2.


Scientific Research Applications

1. Synthesis and Chemical Reactions

2. Biochemical Synthesis

  • Synthesis of Ureas and Hydroxamic Acids: Utilizing ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, ureas and hydroxamic acids are synthesized from carboxylic acids, highlighting a potential route for pharmaceutical synthesis (Kishore Thalluri et al., 2014).

3. Analytical Chemistry

  • Gas Chromatographic Analysis: Phenylacetic acid, a metabolite of 2-phenylethylamine, is determined in human blood using gas chromatography-mass spectrometry. This method aids in understanding the role of phenylethylamine and its metabolites in conditions like depression and schizophrenia (G. Mangani et al., 2004).

4. Medicinal Chemistry

  • Antimicrobial Activity: Synthesis of new derivatives of 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo-[1,2,4]triazole, which exhibit antimicrobial activity against certain microorganisms, demonstrates the potential use of phenylacetic acid derivatives in developing new antimicrobial agents (N. Demirbas et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling2.


Future Directions

The future directions for 2-(4-(Ethylsulfonyl)phenyl)acetic acid are not explicitly mentioned in the available resources. However, given its role as a NSAID, future research may focus on its potential uses in treating various inflammatory conditions.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and product datasheets2.


properties

IUPAC Name

2-(4-ethylsulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOLLUNLZJLQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402004
Record name 2-(4-(Ethylsulfonyl)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Ethylsulfonyl)phenyl)acetic acid

CAS RN

383135-47-5
Record name 2-(4-(Ethylsulfonyl)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(ethanesulfonyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl2-(4-(ethylsulfonyl)phenyl)acetate (10.0 g, 39 mmol) in EtOH (100 mL) was added a solution of NaOH (5.7 g, 142.5 mmol) in water (100 mL). The reaction mixture was stirred at rt for 16 h. EtOH was removed under reduced pressure. The aqueous layer was adjusted to pH=1 with 6 N aq. HCl and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine (2×100 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to give the desired product 2-(4-(ethylsulfonyl)phenyl)acetic acid (7.3 g, 82%) as a white solid. LC-MS tR=0.573 min in 5-95AB—1.5 min chromatography (Welch Xtimate C18, 2.1*30 mm, 3 um), MS (ESI) m/z 228.8 [M+H]+. 1H NMR (CDCl3 400 MHz): δ 7.88 (d, J=8.0 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 3.77 (s, 2H), 3.12 (q, J=7.6 Hz, 2H), 1.28 (t, J=7.6 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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